molecular formula C8H10N4 B8706789 5-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile CAS No. 1082745-58-1

5-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile

Cat. No.: B8706789
CAS No.: 1082745-58-1
M. Wt: 162.19 g/mol
InChI Key: NXWXJURPEMJOOP-UHFFFAOYSA-N
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Description

5-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H10N4 and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

1082745-58-1

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5-amino-1-cyclobutylpyrazole-4-carbonitrile

InChI

InChI=1S/C8H10N4/c9-4-6-5-11-12(8(6)10)7-2-1-3-7/h5,7H,1-3,10H2

InChI Key

NXWXJURPEMJOOP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C(=C(C=N2)C#N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of cyclobutylhydrazine dihydrochloride (11.63 g, 73.12 mmol) in EtOH (110 mL) was cooled in an ice bath and treated portion-wise with solid sodium ethoxide (9.95 g, 146 mmol) over 45 mins, while keeping the internal temp of the reaction mixture at approximately 0° C. The mixture was stirred in the ice bath for an additional hour, and then a solution of (ethoxymethylene)malononitrile (8.93 g, 73.1 mmol) in EtOH (70 mL) was added drop-wise over about 1.5 h, at a rate which maintained the internal temperature of the reaction mixture between 0° C. and 5° C. The reaction was then allowed to warm to room temp over about 18 h, after which it was heated at reflux for 1.5 h. After cooling to room temp, solvents were removed in vacuo, and the residue was partitioned between EtOAc and water. The aqueous layer was extracted twice with additional EtOAc, and the combined organic layers were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure to provide crude C14, which was used in the next step without purification. Yield: 14.1 g, >100% mass recovery. 1H NMR (300 MHz, CDCl3) δ 1.9 (m, 2H), 2.4 (m, 2H), 2.65 (m, 2H), 4.25 (br s, 2H), 4.45 (m, 1H), 7.5 (s, 1H).
Quantity
11.63 g
Type
reactant
Reaction Step One
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Quantity
110 mL
Type
solvent
Reaction Step One
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9.95 g
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reactant
Reaction Step Two
[Compound]
Name
ice
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0 (± 1) mol
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reactant
Reaction Step Three
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8.93 g
Type
reactant
Reaction Step Four
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Quantity
70 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Following the procedure for the preparation of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile but substituting 1-cyclobutylhydrazine provided the title compound. 400 MHz 1H NMR (CDCl3) δ 7.50 (s, 1H), 4.48-4.40 (m, 1H), 4.23 (m, 2H), 2.70-2.58 (m, 2H), 2.48-2.35 (m, 2H), 1.97-1.79 (m, 2H). MS: (M+H m/z 163.1).
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step Two

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